

Toxicological Assessment of N-nitroso-Ritalinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

Cat. No.: *B13846412*

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Introduction

N-nitroso-Ritalinic Acid is a potential impurity that can form in pharmaceutical products containing methylphenidate. As a member of the N-nitrosamine class of compounds, it is considered a "cohort of concern" due to the well-documented mutagenic and carcinogenic properties of many compounds in this class[1]. The presence of N-nitrosamine impurities in drugs has led to numerous recalls and the implementation of stringent regulatory guidance for their control[1]. This technical guide provides a comprehensive overview of the toxicological assessment of **N-nitroso-Ritalinic Acid**, summarizing available data, outlining relevant experimental protocols, and illustrating key concepts through diagrams.

N-nitrosamines are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrite salts under acidic conditions[2]. In the context of pharmaceuticals, these impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the drug product[1]. Long-term exposure to certain N-nitrosamines, even at low levels, may increase the risk of cancer[3].

Quantitative Toxicological Data

Regulatory agencies have established acceptable intake (AI) limits for various N-nitrosamines to manage the potential cancer risk. The AI represents a level of exposure that approximates a

one in 100,000 increased cancer risk over a lifetime of exposure[4]. For **N-nitroso-Ritalinic Acid**, the European Medicines Agency (EMA) and Health Canada have set an AI based on a structure-activity relationship (SAR) and read-across approach from surrogate compounds[5].

Impurity	Chemical Name	Parent API	Acceptable Intake (AI)	Potency Category	Source
N-nitroso-Ritalinic Acid	2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid	Methylphenidate	1500 ng/day	4	EMA[5][6], Health Canada[7]

The Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign AI limits to N-nitrosamines based on their predicted carcinogenic potency. The categories range from 1 (most potent) to 5 (least potent)[1][4]. **N-nitroso-Ritalinic Acid** is placed in category 4[5][6][7].

Experimental Protocols

While specific experimental data for **N-nitroso-Ritalinic Acid** is not publicly available, the following are standard protocols used for the toxicological assessment of N-nitrosamine impurities.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Principle: The assay utilizes several strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
- Methodology:
 - Prepare different concentrations of the test substance.

- Mix the test substance with the bacterial tester strain and, if required, the S9 metabolic activation mix.
- Pour the mixture onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies and compare it to the control plates.
- A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

In Vitro Micronucleus Assay

This assay detects genotoxic damage in mammalian cells.

- Principle: The test evaluates the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
- Methodology:
 - Human TK6 cells or other suitable mammalian cell lines are cultured.
 - Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours), with and without metabolic activation (S9).
 - After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
 - Cells are harvested, fixed, and stained.
 - The frequency of micronucleated binucleated cells is determined by microscopic analysis.

In Vivo Carcinogenicity Bioassays

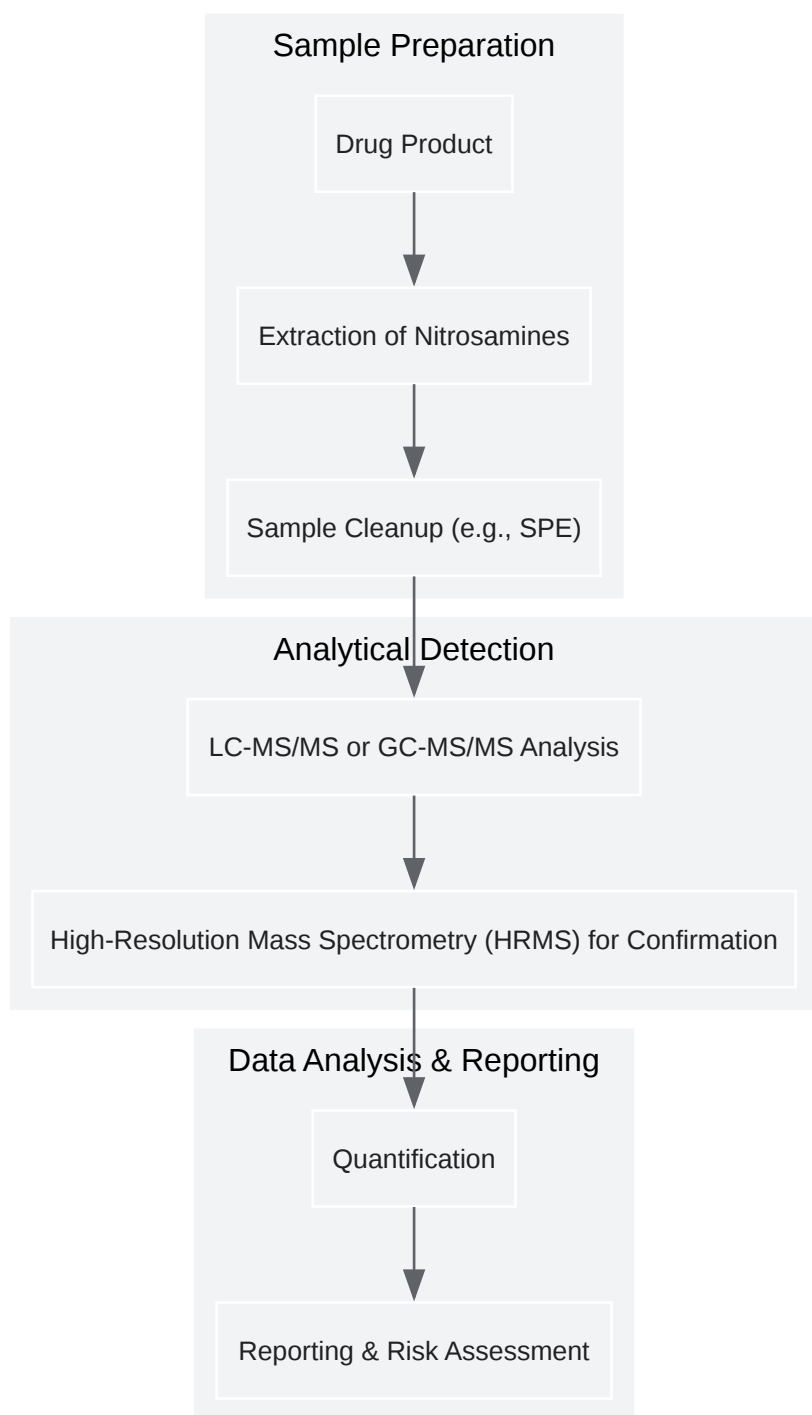
Long-term animal studies are conducted to determine the carcinogenic potential of a substance.

- Principle: Rodents (typically rats and mice) are exposed to the test substance over a significant portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a control group.
- Methodology:
 - Groups of animals are administered the test substance daily at different dose levels for up to two years.
 - A control group receives the vehicle only.
 - Animals are monitored for clinical signs of toxicity and tumor development.
 - At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically.
 - The tumor incidence data is statistically analyzed to determine the carcinogenic potential of the substance.

Visualizations

Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the identification and quantification of N-nitrosamine impurities in pharmaceutical products.

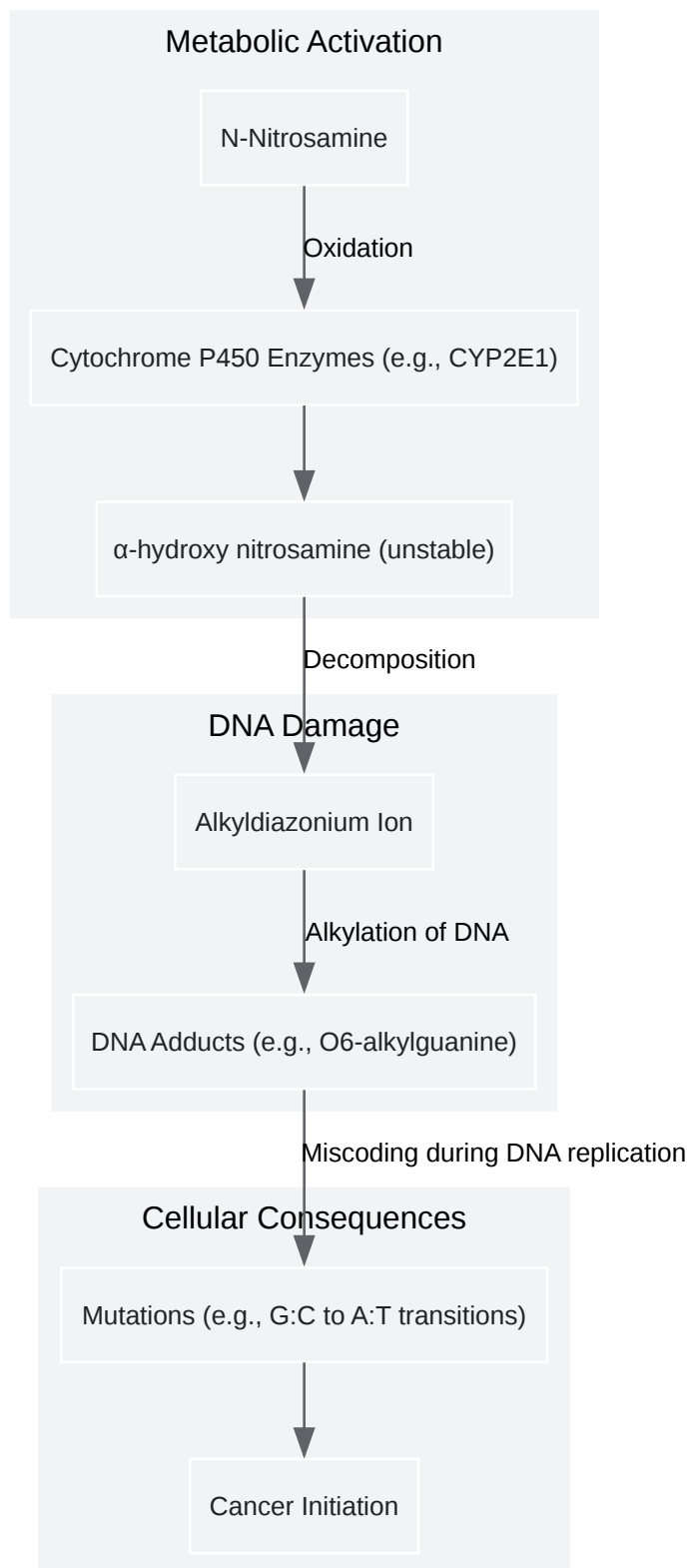


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Caption: General workflow for nitrosamine impurity analysis in pharmaceuticals.

Signaling Pathway of N-Nitrosamine Carcinogenesis

The carcinogenicity of many N-nitrosamines is linked to their metabolic activation and subsequent interaction with DNA.



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Caption: Simplified pathway of N-nitrosamine-induced carcinogenesis.

Conclusion

The toxicological assessment of **N-nitroso-Ritalinic Acid** is guided by the principles applied to the broader class of N-nitrosamines. While specific experimental data on this particular impurity is limited, regulatory bodies have established a conservative acceptable intake limit of 1500 ng/day based on SAR and read-across approaches. This underscores the importance of robust analytical methods for the detection and quantification of such impurities in pharmaceutical products. Further research, including mutagenicity and genotoxicity studies, would provide a more definitive toxicological profile for **N-nitroso-Ritalinic Acid** and aid in refining risk assessments. Drug developers and manufacturers must remain vigilant in controlling the formation of N-nitrosamine impurities to ensure patient safety.

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